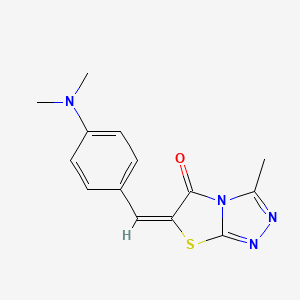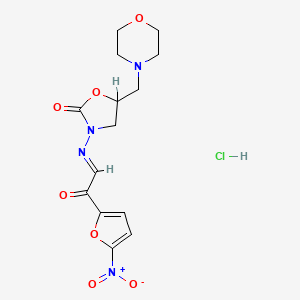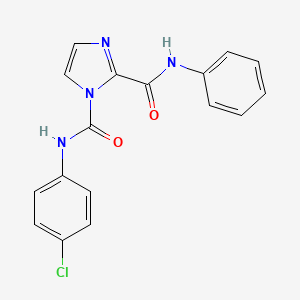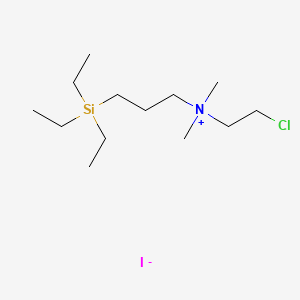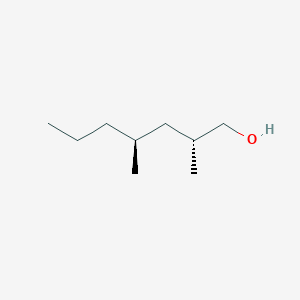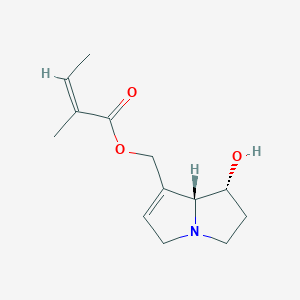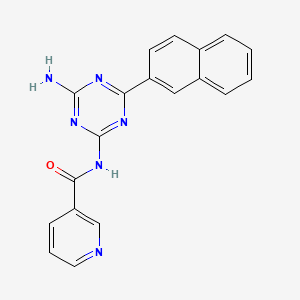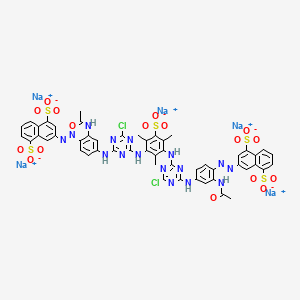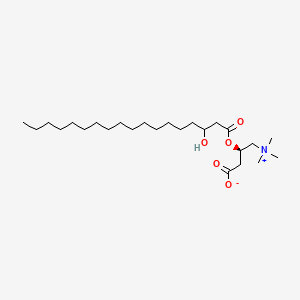
3-Hydroxystearoylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxystearoylcarnitine is a type of acylcarnitine, which are esters formed from the conjugation of fatty acids with L-carnitine. This compound is particularly significant as it serves as a primary marker for certain metabolic disorders, such as long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency and trifunctional protein deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxystearoylcarnitine is synthesized in the mitochondria through the esterification of carnitine and acyl-CoAs. This enzymatic process is facilitated by carnitine acyltransferases . The synthetic route involves the butylation of acylcarnitines using acidified butanol, followed by analysis through tandem mass spectrometry (MS/MS) .
Industrial Production Methods
Industrial production of this compound typically involves the same enzymatic processes used in laboratory settings but scaled up for mass production. The use of high-performance liquid chromatography (HPLC) and MS/MS ensures the purity and accuracy of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxystearoylcarnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions
Common reagents used in these reactions include acidified butanol for butylation and various oxidizing and reducing agents depending on the specific reaction being studied .
Major Products Formed
The major products formed from these reactions are typically other acylcarnitines or metabolites that play roles in energy metabolism and fatty acid oxidation .
Scientific Research Applications
3-Hydroxystearoylcarnitine has a wide range of scientific research applications:
Chemistry: Used as a marker in the study of fatty acid metabolism and energy production.
Biology: Helps in understanding metabolic pathways and diagnosing metabolic disorders.
Medicine: Serves as a diagnostic marker for metabolic diseases and is being studied for its potential therapeutic applications.
Industry: Used in the production of dietary supplements and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 3-Hydroxystearoylcarnitine involves its role in the transport and oxidation of fatty acids. It facilitates the transfer of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyoctadecanoylcarnitine: Another acylcarnitine with similar structure and function.
Acetylcarnitine: A short-chain acylcarnitine used in dietary supplements.
Propionylcarnitine: Another short-chain acylcarnitine with therapeutic applications.
Uniqueness
3-Hydroxystearoylcarnitine is unique due to its specific role as a marker for long-chain fatty acid oxidation disorders and its involvement in the transport of long-chain fatty acids into mitochondria .
Properties
CAS No. |
282525-25-1 |
|---|---|
Molecular Formula |
C25H49NO5 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3/t22?,23-/m1/s1 |
InChI Key |
PWZJXSPDNGIODC-OZAIVSQSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


